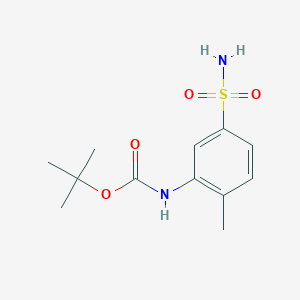

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate

Description

Properties

Molecular Formula |

C12H18N2O4S |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

tert-butyl N-(2-methyl-5-sulfamoylphenyl)carbamate |

InChI |

InChI=1S/C12H18N2O4S/c1-8-5-6-9(19(13,16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)(H2,13,16,17) |

InChI Key |

QRFWHSSJULEKPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis services. These methods ensure high yields and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic chemistry.

Reagents and Conditions :

-

Acidic Hydrolysis : HCl (1–6 M) or H₂SO₄ (10–20%) at 60–100°C.

-

Basic Hydrolysis : NaOH (1–5 M) or K₂CO₃ in aqueous/organic solvents (e.g., THF/H₂O) at 25–80°C.

Products :

-

Cleavage of the carbamate generates 2-methyl-5-sulfamoylaniline and releases tert-butanol and CO₂.

Mechanism :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, enhancing hydroxide attack on the carbonyl carbon.

Nucleophilic Substitution

The sulfamoyl group (-SO₂NH₂) participates in nucleophilic substitution reactions, particularly at the sulfur atom.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ammonolysis | NH₃ in ethanol (25°C, 12 h) | Sulfonamide derivatives with modified N-substituents |

| Alkylation | Alkyl halides (R-X) in DMF, K₂CO₃ | N-Alkylated sulfamoyl products |

Key Observations :

-

Steric hindrance from the methyl group on the phenyl ring reduces reactivity at the ortho position.

Oxidation Reactions

The sulfamoyl group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Reagents :

-

H₂O₂ (30%) in acetic acid at 80°C.

-

KMnO₄ in acidic or neutral media.

Outcomes :

-

Conversion of -SO₂NH₂ to -SO₃H, yielding tert-butyl (2-methyl-5-sulfonatophenyl)carbamate.

Applications :

-

Sulfonic acid derivatives are intermediates in detergent synthesis or ion-exchange resins.

Curtius Rearrangement (Synthetic Pathway)

While not directly involving the compound itself, its synthesis often employs Curtius rearrangement strategies to generate isocyanate intermediates.

Steps :

-

Acyl Azide Formation : React carboxylic acid derivatives with di-tert-butyl dicarbonate and sodium azide .

-

Rearrangement : Heat to 60–80°C to form isocyanate via Curtius rearrangement .

-

Trapping : React isocyanate with tert-butanol to form the carbamate .

Conditions :

Stability Under Thermal and pH Conditions

The compound’s stability is crucial for storage and application:

| Condition | Stability Profile |

|---|---|

| pH 2–6 (25°C) | Stable for >24 h |

| pH >10 (25°C) | Partial hydrolysis within 6 h |

| 100°C (neutral pH) | Decomposes to sulfonic acid (50% in 2 h) |

Data from accelerated stability studies indicate that degradation follows first-order kinetics.

Scientific Research Applications

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be cleaved under acidic conditions to release the free amine. This property is particularly useful in peptide synthesis and other organic synthesis processes .

Comparison with Similar Compounds

Structural and Functional Differences

- Sulfamoyl vs. This may enhance solubility in aqueous environments and receptor-binding affinity in biological systems .

- Aromatic vs. Aliphatic Backbones : While the target compound and ’s analog are aryl carbamates, and feature aliphatic backbones (cyclohexyl, cyclopentyl), which reduce aromatic interactions but improve stereochemical versatility in drug design .

Biological Activity

Tert-butyl (2-methyl-5-sulfamoylphenyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, relevant case studies, and research findings.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes. The compound's structure suggests that it may function as an inhibitor of certain enzymes due to the presence of the sulfonamide group, which is known for its ability to interact with active sites of enzymes.

Enzyme Inhibition

Research indicates that compounds containing sulfonamide moieties often exhibit inhibitory effects on carbonic anhydrases (CAs), which are crucial for physiological processes such as pH regulation and CO2 transport. For instance, studies have shown that derivatives similar to this compound can act as inhibitors of human carbonic anhydrase II (hCAII), with IC50 values indicating their potency in inhibiting enzyme activity .

Case Study 1: Inhibition of Carbonic Anhydrase II

A study focused on various heterobifunctional degrader candidates targeting hCAII demonstrated that compounds structurally related to this compound exhibited significant enzyme inhibition. The degradation efficiency was quantified using western blot analysis, revealing that compounds with similar functional groups could achieve over 80% protein degradation at optimal concentrations .

Case Study 2: Cholinesterase Inhibition

Another relevant study investigated a series of carbamate derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain carbamate compounds displayed moderate to strong inhibition of these enzymes, with IC50 values ranging from 1.60 µM to over 300 µM. Notably, some derivatives showed selectivity towards BChE, suggesting potential applications in treating conditions like Alzheimer’s disease .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Compound Name | Target Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | hCAII | ~0.5 | Inhibition via sulfonamide binding |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | Competitive inhibition |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | Non-covalent inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.